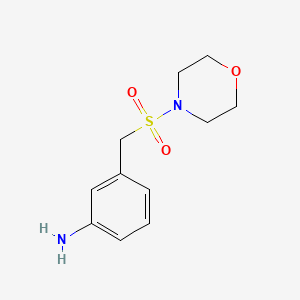

3-((Morpholinosulfonyl)methyl)aniline

Description

Properties

IUPAC Name |

3-(morpholin-4-ylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWNPMPPDIHZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Morpholinosulfonyl)methyl)aniline typically involves the reaction of 3-chloromethylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The product is then purified through crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-((Morpholinosulfonyl)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-((Morpholinosulfonyl)methyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-((Morpholinosulfonyl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial for its biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity and synthetic utility of 3-((Morpholinosulfonyl)methyl)aniline are influenced by:

- Position of the sulfonyl group (meta vs. para on the aniline ring).

- Nature of the sulfonamide substituent (morpholine vs. piperidine, phenyl, or alkyl groups).

- Additional substituents (e.g., methyl groups) on the aniline ring.

Table 1: Key Structural and Functional Comparisons

Structure-Activity Relationship (SAR) Insights

A. Positional Effects

- Meta-Substitution: Critical for receptor binding. For example, this compound and its 4-methyl derivative show potent FXR antagonism (IC₅₀ < 1 μM) due to optimal spatial alignment with the receptor’s hydrophobic pocket . Para-substituted analogs (e.g., 4-(morpholinosulfonyl)aniline) exhibit divergent activities, such as activating the CHOP apoptotic pathway, indicating positional sensitivity .

B. Sulfonyl Group Modifications

- Morpholine vs. Piperidine : The morpholine ring’s oxygen atom enhances hydrogen-bonding capacity, improving FXR binding affinity compared to piperidine analogs .

- Morpholine vs. Phenyl : Phenylsulfonyl derivatives (e.g., 3-[(Phenylsulfonyl)methyl]aniline) lack significant receptor activity, emphasizing the necessity of the morpholine’s electron-rich, rigid structure .

C. Methyl Substituent Effects

- Introducing a 4-methyl group on the aniline ring (e.g., 4-methyl-3-(morpholinosulfonyl)aniline) increases hydrophobicity, boosting FXR antagonism by 2–3 fold compared to the unmethylated parent compound . Conversely, 2-methyl substitution reduces activity due to steric hindrance .

Biological Activity

3-((Morpholinosulfonyl)methyl)aniline, also known as a morpholinosulfonyl derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H14N2O3S

- CAS Number : 1073485-57-0

- Molecular Weight : 246.30 g/mol

Biological Activity Overview

The biological activities of this compound are primarily attributed to its sulfonamide group, which is known for its low toxicity and significant pharmacological effects. The compound has been studied for various applications, including antimicrobial and anticancer properties.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The morpholinosulfonyl moiety can interact with enzyme active sites, inhibiting their function. This may lead to the disruption of essential metabolic pathways in target organisms or cells.

- Antimicrobial Activity : Similar to other sulfonamide compounds, this derivative may exhibit antimicrobial properties by interfering with bacterial folic acid synthesis, ultimately inhibiting growth.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is required to elucidate the specific pathways involved.

Antimicrobial Activity

A study evaluating various sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, particularly against Gram-positive bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Sulfonamides | Varies | Various strains |

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values were found to be in the low micromolar range, suggesting potent anticancer activity.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 2.5 |

| HCT-116 | 1.9 |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Q & A

Q. What are the common synthetic routes for preparing 3-((Morpholinosulfonyl)methyl)aniline, and how are reaction conditions optimized?

The synthesis of this compound typically involves coupling reactions, such as the Mitsunobu reaction, which connects pyrazole-derived fragments (F1) to the morpholinosulfonyl aniline moiety (F2) via an amide bridge. Key reagents include ethyl-3-(4-bromo-1H-pyrazol-1-yl)propanoate, cesium carbonate, and acetonitrile as the solvent. Optimization focuses on reagent stoichiometry, temperature control (e.g., reflux conditions), and coupling agent selection (e.g., EDCI/DMAP over HOBt for improved yield). Post-synthetic steps include hydrolysis of ethyl esters under basic conditions to generate carboxylic acids for subsequent coupling .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Melting Point Analysis : Determines purity (e.g., 216–218°C for related morpholinosulfonyl anilines) .

- NMR Spectroscopy : Confirms structural integrity, particularly for sulfonyl and methylene groups.

- HPLC : Assesses purity (>97%) and detects trace impurities.

- X-ray Crystallography : Resolves crystal packing and molecular geometry, supported by Hirshfeld surface analysis for intermolecular interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods to minimize inhalation exposure.

- Wear nitrile gloves, lab coats, and safety goggles.

- Follow EC No. 1907/2006 regulations for chemical storage and disposal.

- Refer to Safety Data Sheets (SDS) for emergency measures, including eye wash stations and safety showers. Training on chemical hazard awareness and PPE compliance is mandatory .

Advanced Research Questions

Q. How do substituent positions on the aniline ring influence FXR antagonistic activity in this compound derivatives?

Substituent position significantly impacts activity. For example:

- Meta-substitution : A morpholinosulfonyl group at the meta position enhances FXR binding affinity due to optimal hydrogen bonding with the receptor’s hydrophobic pocket.

- 4-Methyl substitution : Introduces steric effects that improve hydrophobic interactions, increasing antagonistic potency (IC₅₀ values improve by ~30% compared to unmethylated analogs). Conversely, 2-methyl substitution reduces activity due to unfavorable steric clashes .

Q. What advanced structural characterization methods provide insights into the molecular interactions of this compound?

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals forces) in crystalline states.

- DFT Calculations : Predicts electronic properties (e.g., charge distribution on sulfonyl groups) and correlates with experimental data.

- Single-Crystal X-ray Diffraction : Resolves bond angles and torsion angles critical for understanding conformational rigidity during receptor binding .

Q. How can researchers design in vitro assays to evaluate the FXR antagonistic activity of this compound analogs?

- FXR Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure competitive displacement of labeled ligands (e.g., GW4064).

- Cell-Based Reporter Assays : Transfect HEK293 cells with FXR-responsive luciferase constructs. Treat with test compounds and quantify luminescence suppression.

- Dose-Response Analysis : Determine IC₅₀ values using non-linear regression models. Include positive controls (e.g., guggulsterone) and validate with triplicate replicates .

Q. What strategies address synthetic challenges in coupling morpholinosulfonyl aniline derivatives to heterocyclic fragments?

- Reagent Optimization : Replace HOBt/EDCI with EDCI/DMAP to mitigate low coupling efficiency.

- Solvent Selection : Use anhydrous acetonitrile or DMF to enhance solubility of hydrophobic intermediates.

- Purification Techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate carboxamide products .

Q. How does the morpholinosulfonyl group contribute to the pharmacokinetic properties of this compound?

- Hydrogen Bond Acceptors : The sulfonyl oxygen atoms engage in H-bonding with FXR’s Arg331 and Tyr366, improving binding specificity.

- Conformational Rigidity : Restricts rotation around the sulfonyl-methyl bond, reducing entropy penalties during receptor recognition.

- Solubility : The morpholine ring enhances aqueous solubility, balancing lipophilicity for cell membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.